N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE
Overview
Description
N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butanamide group and an ethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethylphenoxy Methyl Group: The ethylphenoxy methyl group can be introduced via an etherification reaction, where 4-ethylphenol reacts with a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butanamide Group: The final step involves the acylation of the pyrazole ring with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide derivative.
Industrial Production Methods
Industrial production of N1-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Industrial Chemistry: The compound’s reactivity makes it suitable for use as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-Ethylphenoxy)methyl)benzonitrile: Shares the ethylphenoxy methyl group but differs in the core structure.
N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazole-4-sulfonamide: Similar pyrazole-based structure with different substituents.
Properties
IUPAC Name |
N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-5-16(20)18-14-10-17-19(11-14)12-21-15-8-6-13(4-2)7-9-15/h6-11H,3-5,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRRLYLOQXEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(N=C1)COC2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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